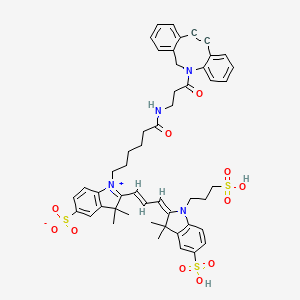
Sulfo-Cy3 DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy3 DBCO is a derivative of the Cyanine3 fluorophore, known for its pH insensitivity across a range of pH 4-10. It is an orange fluorescent dye with an excitation maximum of 555 nm and an emission maximum of 580 nm . This compound is widely used in various scientific applications due to its fast reaction kinetics and good stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy3 DBCO is synthesized through a series of chemical reactions involving the Cyanine3 fluorophore and Dibenzocyclooctyne (DBCO). The DBCO group enables copper-free biocompatible click chemistry with fast reaction kinetics . The synthesis involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is a type of click chemistry .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same SPAAC reaction. The process ensures high purity and stability of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction conditions are typically mild, occurring at room temperature and in aqueous environments .
Major Products Formed
The major product formed from the SPAAC reaction is a stable triazole linkage between the DBCO group and the azide-containing molecule .
Scientific Research Applications
Sulfo-Cy3 DBCO has a wide range of applications in scientific research:
Mechanism of Action
Sulfo-Cy3 DBCO exerts its effects through the SPAAC reaction. The DBCO group reacts with azide-containing molecules to form a stable triazole linkage . This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems . The sulfonate group on the Cyanine3 dye increases the compound’s water solubility, enhancing its usability in biological applications .
Comparison with Similar Compounds
Similar Compounds
ADIBO-Cy3: Another compound used in copper-free click chemistry.
Azadibenzocyclooctyne-Cy3: Similar in structure and function to Sulfo-Cy3 DBCO.
Dibenzocyclooctyne-Cy3: Shares the DBCO group and is used in similar applications.
Uniqueness
This compound is unique due to its combination of the Cyanine3 fluorophore and the DBCO group, which provides fast reaction kinetics and good stability. Its pH insensitivity and water solubility make it particularly suitable for a wide range of applications in biological systems .
Properties
Molecular Formula |
C50H54N4O11S3 |
|---|---|
Molecular Weight |
983.2 g/mol |
IUPAC Name |
1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65) |
InChI Key |
ALLGTQOHAQKUOH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















